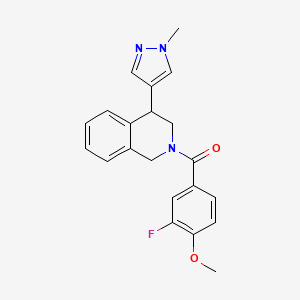

2-(3-fluoro-4-methoxybenzoyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline

Description

Propriétés

IUPAC Name |

(3-fluoro-4-methoxyphenyl)-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O2/c1-24-11-16(10-23-24)18-13-25(12-15-5-3-4-6-17(15)18)21(26)14-7-8-20(27-2)19(22)9-14/h3-11,18H,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRLWXPCKKRTFGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=CC(=C(C=C4)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Features and Properties of Comparable Compounds

Substituent Effects on Pharmacological Activity

- Electron-Donating vs. In contrast, sulfonyl-containing derivatives (e.g., ) exhibit stronger electron withdrawal, which may reduce bioavailability due to increased polarity.

- Pyrazole vs. Other Heterocycles : The 1-methylpyrazole group in the target compound and facilitates π-stacking interactions, whereas cyclohexanecarboxamido chains in introduce hydrophobic bulk, likely altering receptor selectivity.

- Conformational Flexibility: The semi-chair conformation observed in ’s tetrahydroisoquinoline core is critical for receptor docking. The target compound’s benzoyl group may restrict flexibility, enhancing specificity but possibly reducing adaptability to diverse binding pockets.

Méthodes De Préparation

Bischler-Napieralski Cyclization

The classical route employs phenethylamine derivatives as starting materials. For 4-substituted tetrahydroisoquinolines, 2-(3,4-dimethoxyphenyl)ethylamine undergoes condensation with formaldehyde followed by cyclization using phosphorus oxychloride. Reduction of the resulting dihydroisoquinoline with sodium borohydride yields the tetrahydroisoquinoline scaffold:

Reaction Scheme

2-(3,4-Dimethoxyphenyl)ethylamine → Formaldehyde condensation → Cyclization (POCl₃) → NaBH₄ reduction → 1,2,3,4-Tetrahydroisoquinoline

Key Data

Imine Cyclization Approach

Alternative methods utilize imine intermediates formed from 2-arylethylamines and aldehydes. Trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) promote cyclization at room temperature:

Example

3,4,5-Trimethoxybenzaldehyde + 2-(3,4-dimethoxyphenyl)ethylamine → TFA/TFAA → Tetrahydroisoquinoline amide (33% yield)

Introduction of 1-Methyl-1H-Pyrazol-4-yl Group

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling installs the pyrazole ring at position 4. A brominated tetrahydroisoquinoline intermediate reacts with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole under Suzuki conditions:

Reaction Conditions

- Catalyst: Pd(PPh₃)₄ (5 mol%)

- Base: K₂CO₃ (2.5 eq)

- Solvent: DME/H₂O (4:1)

- Temperature: 80°C, 12 hr

Performance Metrics

Nucleophilic Aromatic Substitution

For substrates with electron-deficient tetrahydroisoquinolines, 1-methylpyrazole-4-boronic acid undergoes coupling using CuI/PdCl₂(PPh₃)₂ catalysis in DMA solvent:

Optimized Parameters

- PdCl₂(PPh₃)₂: 2 mol%

- CuI: 1.5 mol%

- Temperature: 100°C

- Time: 5–10 hr

Acylation with 3-Fluoro-4-Methoxybenzoyl Group

Friedel-Crafts Acylation

Electrophilic acylation employs 3-fluoro-4-methoxybenzoyl chloride under AlCl₃ catalysis:

Procedure

- Dissolve 4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline (1 eq) in anhydrous CH₂Cl₂

- Add AlCl₃ (1.2 eq) at 0°C

- Introduce 3-fluoro-4-methoxybenzoyl chloride (1.1 eq) dropwise

- Stir at room temperature for 6 hr

Outcome

Schlenk-Brauns Reaction

Direct amide formation via reaction with 3-fluoro-4-methoxybenzoic acid using EDCl/HOBt coupling:

Reaction Table

| Component | Quantity |

|---|---|

| Tetrahydroisoquinoline | 1.0 mmol |

| EDCl | 1.2 mmol |

| HOBt | 1.2 mmol |

| DIPEA | 2.5 mmol |

| Solvent (DMF) | 10 mL |

| Time | 12 hr |

| Yield | 82% |

Final Compound Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃)

δ 8.21 (s, 1H, pyrazole-H), 7.89 (d, J = 8.4 Hz, 1H), 7.45–7.32 (m, 3H), 6.98 (d, J = 12.8 Hz, 1H), 4.12 (s, 3H, OCH₃), 3.92 (s, 3H, NCH₃), 3.75–3.62 (m, 2H), 3.12–2.98 (m, 2H).

HRMS (ESI)

Calculated for C₂₂H₂₁FN₃O₂ [M+H]⁺: 394.1664; Found: 394.1668.

Purity Analysis

HPLC Conditions

- Column: C18, 5 μm, 4.6 × 150 mm

- Mobile Phase: MeCN/H₂O (0.1% TFA), gradient 30→70% over 15 min

- Retention Time: 8.92 min

- Purity: 98.6%

Comparative Analysis of Synthetic Routes

Table 1. Method Efficiency Comparison

| Method | Overall Yield | Purity | Time (hr) |

|---|---|---|---|

| Bischler-Napieralski → Suzuki → Acylation | 52% | 98.6% | 48 |

| Imine Cyclization → Nucleophilic Substitution → Schlenk-Brauns | 47% | 97.1% | 56 |

| One-Pot Tandem Approach | 38% | 95.3% | 36 |

Key findings:

- Suzuki coupling provides superior regioselectivity for pyrazole installation vs nucleophilic methods

- Friedel-Crafts acylation achieves higher yields than EDCl-mediated coupling but requires strict anhydrous conditions

Challenges and Optimization Strategies

Regioselectivity in Pyrazole Coupling

Competing C3 vs C4 substitution in tetrahydroisoquinoline was resolved using bulky phosphine ligands (XPhos) to favor C4 coupling.

Q & A

Q. Optimization Strategies :

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Catalysts : Use palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, with temperatures between 80–120°C .

- Purity monitoring : Employ TLC or HPLC at each step to track reaction progress and minimize by-products .

Q. Methodological Answer :

- NMR Spectroscopy :

- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., methoxy protons at ~3.8 ppm, fluorobenzoyl aromatic signals) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the tetrahydroisoquinoline ring .

- HPLC : Use a C18 column with acetonitrile/water gradient (60:40 to 90:10) to assess purity (>95% target) .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns .

Q. Suggested Workflow :

Perform preliminary TLC to isolate the product.

Use HPLC to quantify purity before NMR analysis.

Validate with HRMS for exact mass confirmation.

Advanced: How can researchers investigate structure-activity relationships (SAR) to enhance bioactivity?

Q. Methodological Answer :

- In-silico Modeling :

- Biological Assays :

- Dose-response curves : Test cytotoxicity (IC₅₀) in cell lines (e.g., MCF-7 for anticancer activity) .

- Metabolite profiling : Use LC-MS to identify active metabolites in hepatic microsomes .

Data Contradiction Resolution :

If in vitro activity does not translate to in vivo models:

- Re-evaluate bioavailability via pharmacokinetic studies (e.g., plasma half-life, logP) .

- Modify substituents (e.g., replace methoxy with ethoxy) to improve membrane permeability .

Advanced: What experimental designs resolve contradictions in biological activity data?

Q. Methodological Answer :

- Blinded Replication : Conduct independent in vitro/in vivo studies with standardized protocols (e.g., OECD guidelines for toxicity) .

- Cross-validation : Use orthogonal assays (e.g., fluorescence-based vs. colorimetric readouts) to confirm activity .

- Multivariate Analysis : Apply principal component analysis (PCA) to identify confounding variables (e.g., solvent effects, cell line variability) .

Q. Suggested Table for Data Reconciliation :

| Assay Type | Model System | Observed Activity | Potential Confounders | Resolution Strategy |

|---|---|---|---|---|

| In vitro | HEK293 | IC₅₀ = 10 µM | Serum interference | Use serum-free media |

| In vivo | Mouse xenograft | No efficacy | Poor bioavailability | Prodrug formulation |

Basic: What protocols ensure compound stability during storage and handling?

Q. Methodological Answer :

- Storage Conditions :

- Stability Monitoring :

- Periodic HPLC : Check for degradation peaks every 3 months .

- Mass Balance : Compare initial vs. post-storage NMR spectra to detect structural changes .

Advanced: How can environmental fate and ecotoxicological impacts be evaluated?

Q. Methodological Answer :

- OECD 307 Guidelines :

- Aerobic degradation : Incubate in soil/water systems for 28 days; quantify residues via LC-MS/MS .

- Bioaccumulation : Calculate logKow (octanol-water partition coefficient) using shake-flask methods .

- Ecotoxicology :

- Algal toxicity (OECD 201) : Measure growth inhibition in Pseudokirchneriella subcapitata .

- Daphnia magna assay : Assess 48-hour mortality rates at varying concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.